N-(3-chloro-4-methylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O4S/c1-12-4-5-14(10-15(12)19)20-16(25)11-24-18(26)22(2)17(21-24)13-6-8-23(9-7-13)29(3,27)28/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETAPKVWCDKCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a triazole moiety, which is known for its diverse biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound based on existing literature.
Chemical Structure
The compound can be represented by the following structural formula:
This structure highlights the presence of a chloro group, a methylsulfonyl group, and a piperidine ring, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit various biological activities, particularly in the realm of medicinal chemistry. The specific compound under review has shown promise in several areas:
- Antimicrobial Activity : Triazole derivatives are often evaluated for their effectiveness against bacterial and fungal pathogens. The presence of electron-withdrawing groups like chlorine has been associated with enhanced antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Antiviral Properties : Similar compounds have demonstrated antiviral activity against coronaviruses, including SARS-CoV-2. The mechanism often involves inhibition of key viral enzymes or interference with viral replication processes .
- Cytotoxicity : Some studies have reported cytotoxic effects in cancer cell lines, suggesting potential applications in oncology. The triazole ring may interact with cellular targets involved in proliferation and apoptosis .
Case Studies
Several studies have explored the biological activity of related compounds or structural analogs:
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various triazole derivatives against E. coli and B. subtilis. The results indicated that compounds with similar substituents to our target compound exhibited minimum inhibitory concentrations (MIC) as low as 10 μg/mL .
Study 2: Antiviral Activity
Another research focused on a series of triazole-containing compounds, revealing that modifications at the 1-position of the triazole significantly influenced their antiviral potency against β-coronaviruses . This suggests that our compound could be optimized for similar effects.
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that the introduction of a methyl group at specific positions on the triazole ring could enhance binding affinity to target proteins involved in viral replication . This finding emphasizes the importance of structural modifications in developing effective therapeutics.
Research Findings
The following table summarizes key findings regarding the biological activity of similar compounds:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibit significant anticancer activity. For instance, derivatives of triazole compounds have shown promising results against various cancer cell lines. A study demonstrated that these compounds could inhibit cell growth effectively, with mean growth inhibition (GI50) values indicating their potency against human tumor cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing triazole and piperidine moieties have been studied for their ability to combat bacterial infections. Preliminary studies indicate that similar compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
There is emerging evidence that piperidine derivatives can provide neuroprotective effects. Compounds with similar structures have been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting certain enzymes related to oxidative stress and inflammation .
Treatment of Metabolic Disorders
The compound may also have applications in treating metabolic disorders. Research on related compounds has shown potential in managing conditions like type 2 diabetes and obesity by modulating metabolic pathways through enzyme inhibition . This makes it a candidate for further investigation in metabolic syndrome therapies.
Pain Management
Given the presence of the piperidine ring in its structure, the compound could also be explored for analgesic properties. Studies on similar compounds have indicated their effectiveness in pain relief through modulation of pain pathways in the central nervous system .
Pesticidal Properties
The compound's structural features suggest potential as a pesticide or herbicide. Compounds with triazole rings are known for their fungicidal properties, making this compound a candidate for agricultural applications aimed at controlling fungal pathogens in crops .
Residue Management
Understanding the residue characteristics of such compounds is crucial for their application in agriculture. The establishment of maximum residue limits (MRLs) ensures safety in food production and consumption, which is essential for regulatory compliance .
Case Studies
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the triazole core via cyclization of hydrazides and thioureas under reflux in ethanol .
- Step 2 : Sulfonylation of the piperidine moiety using methylsulfonyl chloride in dichloromethane .
- Step 3 : Acetamide coupling via nucleophilic substitution, optimized at 60–80°C in DMF .
- Key Variables : Temperature (controlled via thermostatic baths), solvent polarity (ethanol vs. DMF), and stoichiometric ratios (1:1.2 for sulfonylation) .
- Optimization Tools : Use Design of Experiments (DoE) to screen variables (e.g., pH, reaction time) and maximize yield (>85%) .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry (e.g., torsion angles of the triazole-piperidine linkage) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., methylsulfonyl protons at δ 3.2–3.4 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 476.12 [M+H]⁺) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .
Q. How stable is the compound under standard laboratory conditions?
- Methodological Answer : Stability varies by environment:
- pH Sensitivity : Degrades >10% in acidic (pH <3) or alkaline (pH >9) conditions after 24 hours .
- Light Exposure : Store in amber vials to prevent photodegradation (UV-Vis shows λmax at 270 nm) .
- Thermal Stability : Stable at 25°C for 1 week; decompose at >100°C (TGA data shows 5% weight loss at 120°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and guide target identification?
- Methodological Answer :
- Molecular Docking : Screen against kinase or protease targets (e.g., EGFR, COX-2) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
- PASS Program : Predicts antimicrobial (Pa = 0.78) and anticancer (Pa = 0.65) activities based on structural analogs .
- MD Simulations : Assess binding stability (RMSD <2 Å over 50 ns) in explicit solvent models (e.g., TIP3P water) .
Q. What structure-activity relationship (SAR) insights can be drawn from analogs?
- Table 1 : Key SAR Trends in Triazole Derivatives
| Substituent Modification | Bioactivity Impact |
|---|---|
| Methylsulfonyl on piperidine | ↑ Anticancer activity (IC50 ↓20%) |
| Chlorophenyl vs. methoxyphenyl | Chloro enhances antimicrobial |
| Triazole core oxidation state | 5-oxo form improves solubility |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays in triplicate using standardized protocols (e.g., MIC for antimicrobial studies) .
- Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2 IC50) with cell-based viability assays (e.g., MTT) to rule off-target effects .
Q. What strategies optimize multi-step synthesis for scalability in academic labs?
- Methodological Answer :
- Flow Chemistry : Use microreactors for exothermic steps (e.g., sulfonylation) to improve safety and yield .
- Intermediate Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) after each step .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., piperidine reduction) .
Q. What challenges arise in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in polar/non-polar solvent mixtures (e.g., methanol/diethyl ether) .
- Data Collection : Resolve disorder in methylsulfonyl groups via high-resolution synchrotron sources (λ = 0.7–1.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
